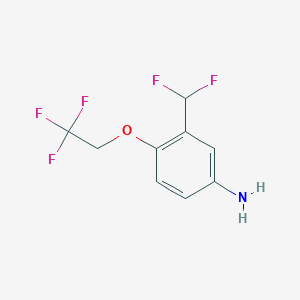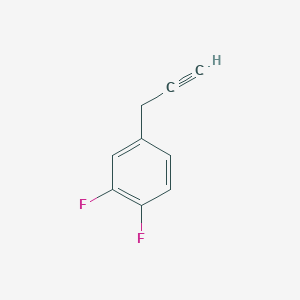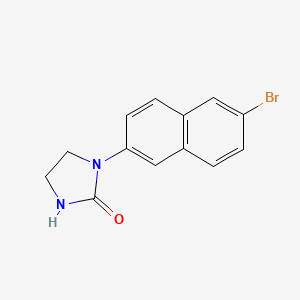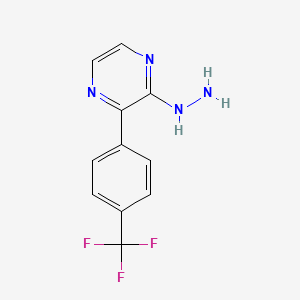
1-(4-Vinylphenyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Vinylphenyl)cyclopropanecarboxylic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a vinyl-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Vinylphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-vinylbenzyl chloride with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the target compound. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Vinylphenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2), while hydroboration can be carried out using borane (BH3).
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or hydroborated products.
Wissenschaftliche Forschungsanwendungen
1-(4-Vinylphenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane-containing substrates.
Industry: It can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(4-Vinylphenyl)cyclopropanecarboxylic acid exerts its effects depends on the specific application. In chemical reactions, the cyclopropane ring can act as a reactive intermediate, participating in ring-opening reactions or serving as a conformationally constrained scaffold. In biological systems, the compound may interact with enzymes or receptors, influencing their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Cyclopropanecarboxylic acid: Lacks the vinylphenyl group, making it less versatile in certain synthetic applications.
1-Phenylcyclopropanecarboxylic acid: Similar structure but without the vinyl group, leading to different reactivity and applications.
4-Vinylbenzoic acid: Contains the vinyl group but lacks the cyclopropane ring, resulting in different chemical properties.
Uniqueness: 1-(4-Vinylphenyl)cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the vinyl-substituted phenyl group. This structural feature imparts distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C12H12O2 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
1-(4-ethenylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c1-2-9-3-5-10(6-4-9)12(7-8-12)11(13)14/h2-6H,1,7-8H2,(H,13,14) |
InChI-Schlüssel |
BVDIYTRCTFPGCM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)C2(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)

![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)


![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)







